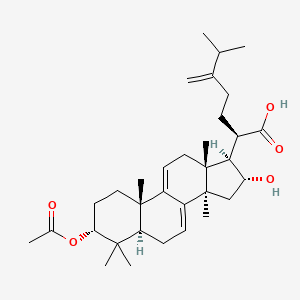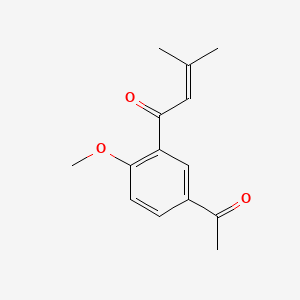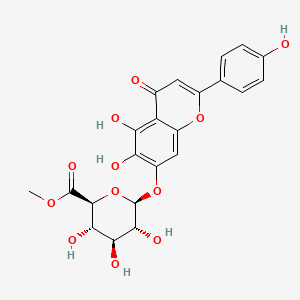
Metilester de Escutelarína
Descripción general
Descripción
El éster metílico de escutelarina es un derivado de la escutelarina, un compuesto flavonóide natural que se encuentra en diversas plantas como la Scutellaria baicalensis y el Erigeron breviscapus. La escutelarina es conocida por su amplia gama de actividades farmacológicas, que incluyen efectos antiinflamatorios, antioxidantes y neuroprotectores. El éster metílico de escutelarina conserva muchas de estas propiedades beneficiosas y es de gran interés en la investigación científica y las posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
El éster metílico de escutelarina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como precursor en la síntesis de derivados flavonoides más complejos.
Biología: Se estudia por sus efectos en procesos celulares como la apoptosis y la proliferación celular.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades cardiovasculares, trastornos neurodegenerativos y cáncer.
Industria: Se utiliza en el desarrollo de nutracéuticos y aditivos alimentarios funcionales debido a sus propiedades antioxidantes .
Mecanismo De Acción
El éster metílico de escutelarina ejerce sus efectos a través de varios objetivos y vías moleculares:
Antiinflamatorio: Inhibe la producción de citocinas proinflamatorias y modula la vía del factor nuclear kappa B (NF-κB).
Antioxidante: Elimina las especies reactivas de oxígeno y regula al alza las enzimas antioxidantes.
Neuroprotector: Modula la vía de la fosfoinositol 3-quinasa (PI3K)/proteína quinasa B (AKT)/diana mamífera de la rapamicina (mTOR) para proteger a las neuronas del estrés oxidativo y la apoptosis .
Compuestos similares:
Escutelarina: El compuesto principal con propiedades farmacológicas similares.
Baicalina: Otro flavonoide con efectos antiinflamatorios y antioxidantes.
Wogonin: Un flavonoide conocido por sus propiedades neuroprotectoras y anticancerígenas
Singularidad: El éster metílico de escutelarina es único debido a su mayor biodisponibilidad y estabilidad en comparación con la escutelarina. El proceso de metilación aumenta su lipofilia, lo que permite una mejor absorción y distribución en el cuerpo. Esto lo convierte en un agente terapéutico más efectivo en diversas aplicaciones .
Análisis Bioquímico
Biochemical Properties
Scutellarin methylester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, modulating their activities and functions. For instance, Scutellarin methylester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immune response . These interactions contribute to the compound’s anti-inflammatory and antioxidant properties.
Cellular Effects
Scutellarin methylester exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Scutellarin methylester has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis . This activation leads to increased glucose uptake and fatty acid oxidation, thereby enhancing cellular metabolism. Furthermore, Scutellarin methylester has been reported to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Scutellarin methylester involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Scutellarin methylester binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, it modulates the activity of NF-κB by preventing its translocation to the nucleus, thereby inhibiting the expression of inflammatory genes . Scutellarin methylester also activates the AMPK pathway, leading to the phosphorylation and activation of downstream targets involved in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Scutellarin methylester have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that Scutellarin methylester maintains its anti-inflammatory and antioxidant effects in both in vitro and in vivo models . Prolonged exposure to high concentrations of Scutellarin methylester may lead to cellular toxicity and apoptosis, highlighting the importance of dosage optimization in therapeutic applications .
Dosage Effects in Animal Models
The effects of Scutellarin methylester vary with different dosages in animal models. At low to moderate doses, Scutellarin methylester exhibits beneficial effects, such as reducing inflammation, oxidative stress, and improving cardiovascular function . At high doses, the compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of Scutellarin methylester plateau at certain dosages, and further increases in dosage do not enhance its efficacy .
Metabolic Pathways
Scutellarin methylester is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by phase I and phase II enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases . These metabolic processes result in the formation of glucuronide and sulfate conjugates, which are excreted in the urine . Scutellarin methylester also affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .
Transport and Distribution
Scutellarin methylester is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and tissue accumulation . Scutellarin methylester has been shown to accumulate in tissues with high metabolic activity, such as the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of Scutellarin methylester plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, Scutellarin methylester can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation and glycosylation, may influence the subcellular localization and activity of Scutellarin methylester .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del éster metílico de escutelarina típicamente implica la metilación de la escutelarina. Un método común incluye el uso de yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como el dimetilsulfóxido a temperaturas elevadas para facilitar el proceso de metilación .
Métodos de producción industrial: La producción industrial del éster metílico de escutelarina se puede lograr a través de reacciones de metilación a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso involucra el uso de reactivos y solventes de grado industrial, junto con técnicas avanzadas de purificación como la cromatografía en columna para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: El éster metílico de escutelarina experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como metóxido de sodio y yoduro de metilo para reacciones de sustitución nucleofílica.
Principales productos formados:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados dihidro.
Sustitución: Varios derivados sustituidos del éster metílico de escutelarina.
Comparación Con Compuestos Similares
Scutellarin: The parent compound with similar pharmacological properties.
Baicalin: Another flavonoid with anti-inflammatory and antioxidant effects.
Wogonin: A flavonoid known for its neuroprotective and anticancer properties
Uniqueness: Scutellarin methyl ester is unique due to its enhanced bioavailability and stability compared to scutellarin. The methylation process increases its lipophilicity, allowing for better absorption and distribution in the body. This makes it a more effective therapeutic agent in various applications .
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIVUWPCHRNJLG-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


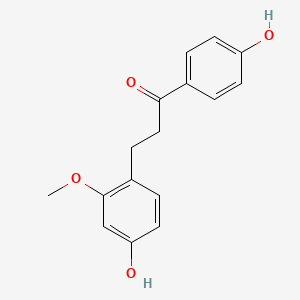
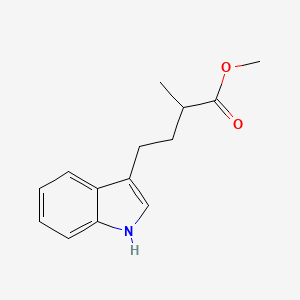
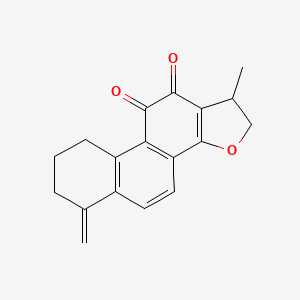

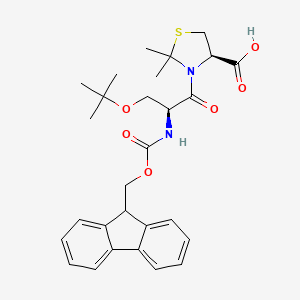

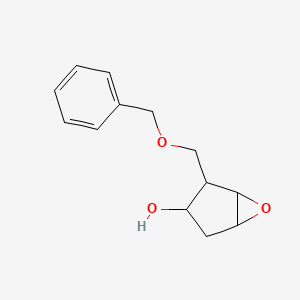
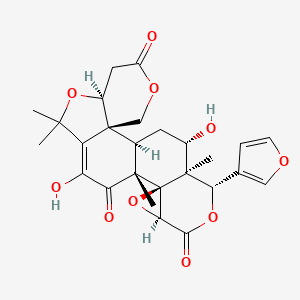
![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)
